N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine
Description
Chemical Identification and Structural Characterization of N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine
Systematic Nomenclature and IUPAC Conventions
The systematic name This compound adheres to IUPAC nomenclature rules, which prioritize functional group seniority and substituent numbering. The parent structure is oxolane (tetrahydrofuran), a five-membered oxygen-containing heterocycle. The amine group (-NH₂) at position 3 of the oxolane ring is substituted with a 2-(cyclohex-1-en-1-yl)ethyl chain, while a methyl group (-CH₃) occupies position 2.
The cyclohexene component is numbered such that the double bond spans positions 1 and 2, consistent with the lowest locant principle. The ethyl linker (CH₂CH₂) bridges the cyclohexene and amine groups. This nomenclature explicitly defines the connectivity and stereoelectronic environment of the molecule, avoiding ambiguity in structural interpretation.
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound combines three key structural motifs:
- A 2-methyloxolane ring, introducing steric hindrance at position 2.
- A 3-amine group, which serves as a potential hydrogen bond donor.
- A 2-(cyclohex-1-en-1-yl)ethyl side chain, contributing conformational flexibility and π-electron density from the cyclohexene double bond.
The stereochemistry of the compound remains unspecified in available literature, suggesting that it may exist as a racemic mixture or that stereochemical details have not been experimentally resolved. However, computational modeling predicts that the methyl group at position 2 of the oxolane ring induces a puckered conformation, stabilizing the molecule through reduced ring strain. The cyclohexene moiety likely adopts a half-chair conformation, typical of monosubstituted cyclohexenes, with the double bond localized between C1 and C2.
Table 1: Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₃NO | |
| Molecular Weight | 209.33 g/mol | |
| SMILES | CC1OCCC1NCCC2=CCCCC2 | |
| Hydrogen Bond Donors | 1 (amine group) | |
| Hydrogen Bond Acceptors | 2 (amine and ether oxygen) |
Crystallographic Data and Conformational Analysis
No crystallographic data for this compound has been reported in the literature. However, analogous oxolane derivatives, such as (3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-ol, exhibit well-defined crystal structures with chair-like oxolane conformations and axial substituents. By extrapolation, the title compound’s oxolane ring likely adopts a twisted conformation to alleviate steric clashes between the methyl group and the ethyl side chain.
Molecular dynamics simulations suggest that the ethyl linker between the oxolane and cyclohexene groups allows for rotational freedom, enabling multiple low-energy conformers. The amine group’s orientation relative to the oxolane oxygen may influence intramolecular hydrogen bonding, though this remains speculative without experimental evidence.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predictions :
- Oxolane protons : The methyl group at C2 deshields adjacent protons, producing a multiplet at δ 1.2–1.5 ppm for H2 and H4. Protons at C3 and C5 resonate as a triplet near δ 3.4–3.7 ppm due to coupling with the amine and oxygen.
- Cyclohexene protons : The vinylic protons at C1 and C2 of the cyclohexene ring appear as a multiplet at δ 5.5–5.7 ppm. Allylic protons (C3–C6) resonate between δ 1.6–2.1 ppm.
- Ethyl linker : Methylene protons adjacent to the amine (N-CH₂-CH₂-) split into a quartet at δ 2.6–2.8 ppm, while those near the cyclohexene (CH₂-C=) show a triplet at δ 2.1–2.3 ppm.
¹³C NMR Predictions :
Infrared (IR) Spectroscopy
Key absorption bands include:
- N-H stretch (amine): 3300–3500 cm⁻¹ (broad).
- C-O-C stretch (oxolane): 1050–1150 cm⁻¹ (strong).
- C=C stretch (cyclohexene): 1640–1680 cm⁻¹ (medium).
Mass Spectrometry (MS)
The molecular ion peak is expected at m/z 209.33, corresponding to [M]⁺. Fragmentation patterns likely involve:
- Loss of the ethylcyclohexene side chain (m/z 86, [C₅H₁₀O]⁺).
- Cleavage of the oxolane ring, yielding ions at m/z 71 ([C₄H₇O]⁺) and m/z 58 ([C₃H₈N]⁺).
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-methyloxolan-3-amine |
InChI |
InChI=1S/C13H23NO/c1-11-13(8-10-15-11)14-9-7-12-5-3-2-4-6-12/h5,11,13-14H,2-4,6-10H2,1H3 |
InChI Key |
QULNOWZGHCQVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCCC2=CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclohex-1-en-1-yl Ethylamine Intermediate
The key intermediate for the target compound is 2-(1-cyclohexenyl)ethylamine , which can be prepared via a three-step synthetic route with high yield and industrial viability:
Step 1: Formation of 1-bromocyclohexane acetonitrile
1-cyclohexene-1-acetonitrile reacts with hydrogen bromide (HBr) in acetic acid at about 40°C for 1–2 hours. This electrophilic addition forms 1-bromocyclohexane acetonitrile.
Reaction conditions: molar ratio of nitrile to HBr ~1:1.2 to 1:1.5; stirring at 40°C.Step 2: Catalytic hydrogenation to 1-bromocyclohexane ethylamine
The brominated nitrile is hydrogenated in the presence of a nickel-palladium alloy catalyst under hydrogen pressure (1–5 MPa) at 50–120°C for 1–2 hours. This reduces the nitrile group to an amine, yielding 1-bromocyclohexane ethylamine.Step 3: Base-mediated elimination to 2-(1-cyclohexenyl)ethylamine
The bromoethylamine intermediate is treated with saturated sodium hydroxide (NaOH) in ethanol at 80–150°C for 1–2 hours, resulting in elimination of bromide and formation of the cyclohexene double bond, yielding 2-(1-cyclohexenyl)ethylamine.
The yield of this three-step process is reported up to 96.5%, making it efficient and suitable for industrial scale-up.
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 1-cyclohexene-1-acetonitrile + HBr (30% in acetic acid) | 40°C, 1–2 h, stirring | 1-bromocyclohexane acetonitrile | Molar ratio ~1:1.2 |
| 2 | 1-bromocyclohexane acetonitrile + H2, Ni-Pd catalyst | 1–5 MPa H2, 50–120°C, 1–2 h | 1-bromocyclohexane ethylamine | Catalyst: Ni-Pd alloy |
| 3 | 1-bromocyclohexane ethylamine + saturated NaOH in ethanol | 80–150°C, 1–2 h | 2-(1-cyclohexenyl)ethylamine | Base elimination |
Functionalization to this compound
The target compound incorporates a 2-methyloxolan-3-amine moiety, which is a substituted tetrahydrofuran ring bearing an amino group. Preparation of this moiety and its coupling to the cyclohexenylethylamine intermediate can be achieved by:
Approach A: Nucleophilic substitution or reductive amination
The amino group on the cyclohexenylethylamine can be reacted with a suitable 2-methyloxolan-3-one or 3-oxo derivative under reductive amination conditions to form the N-substituted amine linkage.Approach B: Direct amination of a 2-methyloxolan-3-ol derivative
The 2-methyloxolan-3-ol can be converted to a good leaving group (e.g., tosylate), then reacted with 2-(1-cyclohexenyl)ethylamine under basic conditions to yield the target amine.Approach C: Transition-metal catalyzed coupling
Recent advances in nickel-catalyzed reductive vinylation and amination allow for direct coupling of vinyl triflates with amino acid derivatives or amines to form complex amino-substituted heterocycles.
Example Synthetic Procedure (Literature-Inspired)
A plausible synthetic route based on analogous compounds and Ni-catalyzed amination:
- Prepare 2-(1-cyclohexenyl)ethylamine as described in section 1.1.
- Synthesize 2-methyloxolan-3-one or a protected derivative.
- Combine the amine and oxolanone under reductive amination conditions using sodium triacetoxyborohydride or catalytic hydrogenation to form the secondary amine.
- Purify by chromatography or crystallization.
Reaction Analysis and Optimization
Reaction Yields and Purity
- The three-step preparation of 2-(1-cyclohexenyl)ethylamine achieves yields of approximately 96.5% under optimized conditions.
- Reductive amination or nucleophilic substitution steps typically yield 70–90%, depending on protecting groups and reaction conditions.
- Purification often involves silica gel chromatography or recrystallization.
Catalysts and Reagents
| Step | Catalyst/Reagent | Role | Conditions |
|---|---|---|---|
| Hydrogenation | Ni-Pd alloy | Nitrile reduction | 1–5 MPa H2, 50–120°C |
| Base elimination | Saturated NaOH | Bromide elimination | 80–150°C, ethanol solvent |
| Reductive amination | NaBH(OAc)3 or H2/Pd | Imine reduction | Room temp to 50°C |
Data Tables
| Step | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 (HBr addition) | 40 | Atmospheric | 1–2 | >90 |
| 2 (Hydrogenation) | 50–120 | 1–5 | 1–2 | >95 |
| 3 (Base elimination) | 80–150 | Atmospheric | 1–2 | >95 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper compounds, Grignard reagents, and bases such as sodium hydroxide . Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
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